molecular formula C27H24N4O3 B572119 quassidine B CAS No. 1207862-37-0

quassidine B

Cat. No.: B572119
CAS No.: 1207862-37-0
M. Wt: 452.514
InChI Key: WVRVQNNTQSYWRT-UHFFFAOYSA-N
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Description

Quassidine B is a naturally occurring bis-β-carboline alkaloid isolated from the stems of Picrasma quassioides. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quassidine B involves the extraction of Picrasma quassioides stems using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Quassidine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and dichloromethane are frequently used as reaction media.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced alkaloid forms.

Comparison with Similar Compounds

Quassidine B is structurally similar to other bis-β-carboline alkaloids such as quassidine I, quassidine J, and picrasidine A . These compounds share a common β-carboline backbone but differ in their functional groups and substituents. This compound is unique due to its specific binding affinity towards the closed state of XopQ protein, which is not observed in other similar compounds .

List of Similar Compounds

This compound stands out due to its potent antibacterial and anti-inflammatory activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVQNNTQSYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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